Boc-L-beta-homotyrosine(OBzl)
CAS No.: 126825-16-9
Cat. No.: VC21543294
Molecular Formula: C22H27NO5
Molecular Weight: 385,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 126825-16-9 |
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Molecular Formula | C22H27NO5 |
Molecular Weight | 385,45 g/mole |
IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylmethoxyphenyl)butanoic acid |
Standard InChI | InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25)/t18-/m0/s1 |
Standard InChI Key | HTZSKDKNNZPVMJ-SFHVURJKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O |
Chemical Structure and Nomenclature
Molecular Identity
Boc-L-beta-homotyrosine(OBzl) is an amino acid derivative with the molecular formula C₂₂H₂₇NO₅ and a molecular weight of 385.45 g/mol . The compound is registered under CAS number 126825-16-9, which serves as its unique identifier in chemical databases and literature . Unlike standard tyrosine, this compound contains an additional methylene group in the beta position, as indicated by the "homo" prefix in its name.
IUPAC Nomenclature and Synonyms
The IUPAC name for this compound is (S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid . This systematic name describes its complete chemical structure, highlighting the stereochemistry (S configuration), the benzyloxy-protected phenyl group, and the tert-butoxycarbonyl-protected amino function. The compound is known by several synonyms in scientific literature, including:
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BOC-L-β-HOMO-TRY(OBZL)-OH
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Boc-L-beta-HTyr(Bzl)-OH
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N-beta-(t-Butyloxycarbonyl)-O-benzyl-L-homotyrosine
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Boc-L-homotyrosine dicyclohexylamine salt
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Boc-b-HoTyr(Bzl)-OH
Structural Features
Boc-L-beta-homotyrosine(OBzl) contains several key structural elements that define its chemical behavior:
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The amino group is protected with a tert-butyloxycarbonyl (Boc) group, which provides stability under basic conditions but can be selectively removed under acidic conditions.
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The phenolic hydroxyl group of tyrosine is protected with a benzyl (Bzl) group, rendering it unreactive during peptide coupling reactions.
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The additional methylene group (homo-modification) creates a beta-amino acid structure, which alters the spatial arrangement and reactivity compared to standard tyrosine.
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The carboxylic acid group remains unprotected, allowing it to participate in peptide bond formation.
Physical and Chemical Properties
Physical Appearance
Boc-L-beta-homotyrosine(OBzl) appears as a white to off-white powder in its pure form . This physical appearance is consistent with many crystalline amino acid derivatives and protected peptide building blocks. The compound's physical state makes it suitable for handling in laboratory settings and incorporation into solid-phase peptide synthesis protocols.
Thermal Properties
The compound exhibits specific thermal characteristics that are important for its handling, storage, and purification:
Property | Value | Source |
---|---|---|
Melting Point | 148-150°C | |
Boiling Point | 567.7±50.0°C (Predicted) | |
Density | 1.168±0.06 g/cm³ (Predicted) | |
Storage Temperature | 2-8°C (sealed, dry conditions) |
These thermal properties indicate that Boc-L-beta-homotyrosine(OBzl) is stable at room temperature but should be stored under refrigeration for long-term preservation of its chemical integrity.
Chemical Properties
The chemical behavior of Boc-L-beta-homotyrosine(OBzl) is characterized by several key properties:
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The compound has a predicted pKa of 4.44±0.10, indicating the acidity of its carboxylic acid group .
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The presence of the Boc protecting group makes it stable under basic conditions but labile under acidic conditions.
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The benzyl protection of the phenolic hydroxyl group renders it stable under both acidic and basic conditions, requiring hydrogenolysis for removal.
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The compound contains both hydrophilic (carboxylic acid, protected amino group) and hydrophobic (aromatic, tert-butyl) moieties, giving it an amphipathic character.
Applications in Research and Industry
Role in Peptide Synthesis
Boc-L-beta-homotyrosine(OBzl) serves as a valuable building block in peptide synthesis, particularly in the creation of modified peptides with altered backbone structures. The incorporation of beta-amino acids into peptide sequences can:
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Increase peptide stability against enzymatic degradation
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Induce specific secondary structures
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Alter the biological activity and selectivity of the resulting peptides
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Create peptidomimetics with improved pharmacokinetic properties
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